

# An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Propylbenzaldehyde

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## Compound of Interest

Compound Name: 4-Propylbenzaldehyde

Cat. No.: B1360211

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for **4-propylbenzaldehyde**, a key aromatic aldehyde. Understanding its spectral signature is crucial for its identification, characterization, and application in various research and development endeavors, including drug discovery and organic synthesis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-propylbenzaldehyde** through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

### Table 1: Infrared (IR) Spectroscopy Data

| Frequency (cm <sup>-1</sup> ) | Intensity      | Assignment   |
|-------------------------------|----------------|--|
| ~3050-3000                    | Medium         | Aromatic C-H Stretch                                       |
| ~2960-2850                    | Strong         | Aliphatic C-H Stretch (propyl group)                       |
| ~2820 & ~2720                 | Medium, Sharp  | Aldehyde C-H Stretch (Fermi resonance)                     |
| ~1705                         | Strong, Sharp  | C=O Carbonyl Stretch (conjugated)                          |
| ~1600, ~1580, ~1460           | Medium to Weak | Aromatic C=C Ring Stretch                                  |
| ~1465                         | Medium         | CH <sub>2</sub> Bend (propyl group)                        |
| ~1380                         | Medium         | CH <sub>3</sub> Bend (propyl group)                        |
| ~1200                         | Medium         | Aromatic C-H In-plane Bend                                 |
| ~830                          | Strong         | 1,4-Disubstituted (para)<br>Aromatic C-H Out-of-plane Bend |

**Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl<sub>3</sub>)**

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Integration | Coupling<br>Constant (J,<br>Hz) | Assignment   |
|-------------------------------------|--------------|-------------|---------------------------------|--|
| 9.96                                | s            | 1H          | -                               | Aldehyde proton<br>(-CHO)  |
| 7.77                                | d            | 2H          | ~8.0                            | Aromatic protons<br>ortho to -CHO  |
| 7.33                                | d            | 2H          | ~8.0                            | Aromatic protons<br>meta to -CHO   |
| 2.65                                | t            | 2H          | ~7.6                            | Methylene<br>protons (-CH <sub>2</sub> -<br>CH <sub>2</sub> CH <sub>3</sub> )  |
| 1.65                                | sextet       | 2H          | ~7.5                            | Methylene<br>protons (-CH <sub>2</sub> -<br>CH <sub>2</sub> -CH <sub>3</sub> ) |
| 0.95                                | t            | 3H          | ~7.4                            | Methyl protons (-<br>CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub> )        |

**Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR)  
Spectroscopy Data (Solvent: CDCl<sub>3</sub>)**

| Chemical Shift ( $\delta$ , ppm) | Assignment   |
|----------------------------------|--|
| 192.1                            | Aldehyde Carbonyl Carbon (-CHO)  |
| 150.8                            | Aromatic Carbon (C-4, attached to propyl)                              |
| 134.5                            | Aromatic Carbon (C-1, attached to CHO)                                 |
| 129.8                            | Aromatic Carbons (C-2, C-6)  |
| 129.5                            | Aromatic Carbons (C-3, C-5)  |
| 38.2                             | Methylene Carbon (-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub> )  |
| 24.5                             | Methylene Carbon (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) |
| 13.8                             | Methyl Carbon (-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub> )     |

**Table 4: Mass Spectrometry (MS) Data**

| m/z | Relative Abundance | Proposed Fragment Ion   |
|-----|--------------------|---|
| 148 | High               | [M] <sup>+</sup> (Molecular Ion)  |
| 147 | Moderate           | [M-H] <sup>+</sup>  |
| 119 | High               | [M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethyl radical) |
| 91  | High               | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)           |
| 77  | Moderate           | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)           |

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
- Sample Preparation: A thin film of neat **4-propylbenzaldehyde** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- **Data Acquisition:** The spectrum is recorded in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
- **Sample Preparation:** Approximately 5-10 mg of **4-propylbenzaldehyde** is dissolved in about 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For  $^1\text{H}$  NMR, standard parameters for acquisition are used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Chemical shifts, multiplicities, coupling constants, and integrations are determined.

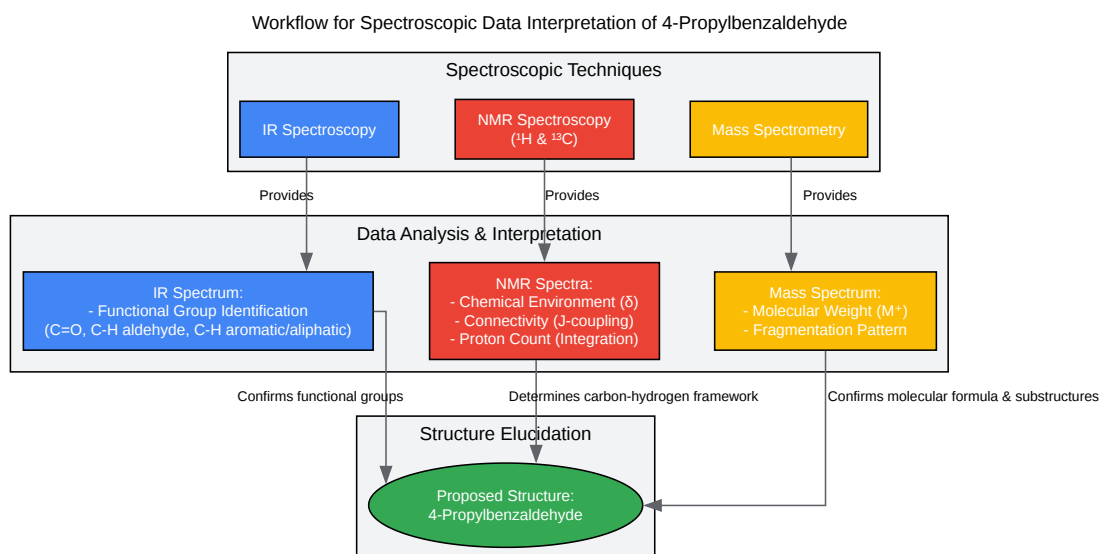
## Gas Chromatography-Mass Spectrometry (GC-MS)

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- **Sample Preparation:** A dilute solution of **4-propylbenzaldehyde** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- **GC Conditions:**
  - **Column:** A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
  - **Injector Temperature:** Typically set to 250  $^{\circ}\text{C}$ .

- Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scanned from a low  $m/z$  (e.g., 40) to a value significantly above the molecular weight of the compound (e.g., 200 amu).
- Data Analysis: The total ion chromatogram (TIC) is examined to determine the retention time of **4-propylbenzaldehyde**. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and characteristic fragment ions.

## Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data for an organic compound like **4-propylbenzaldehyde**.



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Caption: Logical workflow for the spectroscopic analysis and structure elucidation of **4-Propylbenzaldehyde**.

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